Dichloro[rel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II), compd. with dichloromethane
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Overview
Description
- This complex features a ruthenium (Ru) center coordinated with a chiral ligand and dichloromethane (CH₂Cl₂).
- The chiral ligand contains a morpholine ring, an ethyl group, and a phenylmethylthio substituent.
- The compound’s structure is intricate, with the ruthenium atom at the core, surrounded by ligands and solvent molecules.
Preparation Methods
- Synthetic Routes :
- One common synthetic route involves reacting dichloromethane with rel-[N®]-N-[2-[®-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4ruthenium(II) in an appropriate solvent.
- Ligand exchange reactions can also yield this compound.
- Reaction Conditions :
- These reactions typically occur under inert atmosphere (argon or nitrogen) to prevent oxidation.
- Solvents like acetonitrile or dichloromethane are commonly used.
- Industrial Production :
- Industrial-scale production may involve variations of the above methods.
- Optimization for yield, purity, and cost-effectiveness is crucial.
Chemical Reactions Analysis
- Reactivity :
- The compound can undergo various reactions, including:
- Oxidation : Ruthenium can be oxidized to higher oxidation states.
- Reduction : Reduction of the Ru center.
- Substitution : Ligand substitution reactions.
- Common Reagents and Conditions :
- Oxidation: Oxidants like H₂O₂, O₂, or halogens.
- Reduction: Reducing agents (e.g., NaBH₄, H₂).
- Substitution: Other ligands (e.g., phosphines, amines).
- The compound can undergo various reactions, including:
- Major Products :
- Products depend on the specific reaction. For example:
- Oxidation may yield Ru(III) species.
- Substitution can lead to different ligand combinations.
- Products depend on the specific reaction. For example:
Scientific Research Applications
- Chemistry :
- Catalysis: Ruthenium complexes are catalysts in organic transformations.
- Asymmetric Synthesis: Chiral ligands contribute to enantioselective reactions.
- Biology/Medicine :
- Anticancer Properties: Ruthenium complexes show promise as potential anticancer agents.
- Imaging Agents: Some ruthenium complexes serve as imaging probes.
- Industry :
- Fine Chemicals: Used in specialty chemical synthesis.
- Materials Science: Ruthenium-based materials (e.g., sensors, coatings).
Mechanism of Action
- Anticancer Activity :
- Ruthenium complexes interact with cellular components.
- Potential mechanisms include DNA binding, ROS generation, and apoptosis induction.
- Molecular Targets and Pathways :
- DNA: Ruthenium-DNA interactions affect gene expression.
- Enzymes: Inhibition of enzymes involved in cell proliferation.
- Signaling Pathways: Modulation of signaling cascades.
Comparison with Similar Compounds
- Uniqueness :
- The chiral ligand and coordination geometry distinguish this compound.
- Its reactivity profile and biological activity set it apart.
- Similar Compounds :
- Other ruthenium complexes with different ligands (e.g., arene, bipyridine).
- Compare their properties and applications.
Properties
Molecular Formula |
C34H41Cl4N2OPRuS |
---|---|
Molecular Weight |
799.6 g/mol |
IUPAC Name |
N-(2-benzylsulfanylethyl)-2-morpholin-4-ylethanamine;dichloromethane;dichlororuthenium;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C15H24N2OS.CH2Cl2.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-15(5-3-1)14-19-13-7-16-6-8-17-9-11-18-12-10-17;2-1-3;;;/h1-15H;1-5,16H,6-14H2;1H2;2*1H;/q;;;;;+2/p-2 |
InChI Key |
UEMAKRJTXZLFON-UHFFFAOYSA-L |
Canonical SMILES |
C1COCCN1CCNCCSCC2=CC=CC=C2.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Ru]Cl |
Origin of Product |
United States |
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